molecular formula C8H16N2O2 B14607949 N~2~-Acetyl-N-propan-2-yl-L-alaninamide CAS No. 59658-60-5

N~2~-Acetyl-N-propan-2-yl-L-alaninamide

Cat. No.: B14607949
CAS No.: 59658-60-5
M. Wt: 172.22 g/mol
InChI Key: DEGVNVNZAJUJPZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-Acetyl-N-propan-2-yl-L-alaninamide is a chemical compound with the molecular formula C8H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthetic routes and reaction conditions for N2-Acetyl-N-propan-2-yl-L-alaninamide are not widely documented in publicly available sources. it is typically synthesized through standard organic synthesis techniques involving the acetylation of N-propan-2-yl-L-alaninamide .

Chemical Reactions Analysis

N~2~-Acetyl-N-propan-2-yl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

N~2~-Acetyl-N-propan-2-yl-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Acetyl-N-propan-2-yl-L-alaninamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

N~2~-Acetyl-N-propan-2-yl-L-alaninamide can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups and its versatility in various scientific and industrial applications.

Properties

CAS No.

59658-60-5

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-acetamido-N-propan-2-ylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-5(2)9-8(12)6(3)10-7(4)11/h5-6H,1-4H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

DEGVNVNZAJUJPZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C)NC(=O)C

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.